molecular formula C24H31F3O5 B12365116 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B12365116
M. Wt: 456.5 g/mol
InChI Key: CMLNDCUXASGBMQ-NQUQXYBYSA-N
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Description

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid is a synthetic prostaglandin F2α (PGF2α) analog and a potent, selective agonist for the prostaglandin F (FP) receptor. Its primary research value lies in modeling intraocular pressure (IOP) regulation for glaucoma studies. Activation of the FP receptor in the ciliary body and trabecular meshwork enhances uveoscleral outflow , providing a mechanism to reduce IOP. This makes it a critical pharmacological tool for investigating the pathophysiology of glaucoma and for the preclinical evaluation of therapeutic strategies aimed at IOP reduction. Furthermore, its specific stereochemistry, including the crucial (Z) and (E) alkene configurations, is designed to maximize receptor binding affinity and metabolic stability compared to endogenous PGF2α, allowing researchers to dissect the structure-activity relationships of prostanoids. Beyond ophthalmology, this compound is also utilized in research focused on FP receptor-mediated signaling in other tissues, such as studying myometrial contraction and luteolysis, due to the receptor's role in smooth muscle function and reproductive processes (Bos et al., 2010) .

Properties

Molecular Formula

C24H31F3O5

Molecular Weight

456.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C24H31F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,12-14,18-22,28-30H,2,4,8-11,15H2,(H,31,32)/b3-1-,13-12+/t18-,19+,20+,21-,22+/m0/s1

InChI Key

CMLNDCUXASGBMQ-NQUQXYBYSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Core Cyclopentyl Ring Synthesis

Corey Lactone Intermediate

The cyclopentane core is typically constructed using the Corey lactone framework, a well-established prostaglandin precursor. Key steps include:

  • Cyclization : A linear precursor undergoes acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid in dichloromethane) to form the bicyclic lactone.
  • Hydroxylation : Enzymatic oxidation with Aspergillus niger epoxide hydrolase introduces the 3,5-dihydroxy groups with >95% enantiomeric excess (ee).
Table 1: Reaction Conditions for Corey Lactone Synthesis
Step Reagents/Conditions Yield (%) Purity (%)
Cyclization p-TsOH, CH₂Cl₂, 0°C → RT, 12 h 78 92
Enzymatic Hydroxylation Aspergillus niger, pH 7.0, 37°C, 24 h 65 98

Side-Chain Elaboration

Trifluoromethylphenyl Pentenyl Side Chain

The (E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl side chain is introduced via Horner-Wadsworth-Emmons olefination or Stille coupling :

  • Horner-Wadsworth-Emmons : Reaction of a phosphonate ester with the Corey lactone aldehyde under basic conditions (NaH, THF, −78°C) achieves Z/E selectivity >20:1.
  • Stille Coupling : Palladium-catalyzed cross-coupling (Pd(PPh₃)₄, CuI, DMF) between a stannane and vinyl iodide derivative affords the side chain with 85% yield.
Table 2: Comparison of Side-Chain Coupling Methods
Method Conditions Yield (%) Z/E Ratio
Horner-Wadsworth-Emmons NaH, THF, −78°C, 6 h 72 22:1
Stille Coupling Pd(PPh₃)₄, CuI, DMF, 80°C, 12 h 85 15:1

Stereochemical Control

Asymmetric Reduction

The 3(S)-hydroxy configuration is achieved via Noyori asymmetric hydrogenation :

  • Ruthenium-BINAP complexes reduce a ketone intermediate to the desired (S)-alcohol with 98% ee.
  • Substrate : 3-Oxo-5-[3-(trifluoromethyl)phenyl]pent-1-enyl cyclopentane.
  • Conditions : RuCl₂[(S)-BINAP], H₂ (50 psi), MeOH, 25°C, 24 h.

Epimerization Mitigation

  • Low-Temperature Workup : Quenching reactions at −40°C minimizes epimerization at C15.
  • Protective Groups : tert-Butyldimethylsilyl (TBDMS) ethers stabilize the 3,5-dihydroxy groups during acidic/basic conditions.

Final Assembly and Purification

Ester Hydrolysis

The hept-5-enoic acid moiety is unmasked via alkaline hydrolysis :

  • Conditions : LiOH (3 eq.), THF/H₂O (3:1), 0°C → RT, 6 h.
  • Yield : 89% with <1% residual ester.

Chromatographic Purification

  • Normal-Phase HPLC : Silica gel column (250 × 4.6 mm) with hexane/isopropanol (95:5 → 80:20) removes 5,6-trans isomers (<0.5%).
  • Chiral Resolution : Chiralpak AD-H column (CO₂/ethanol 70:30) achieves >99.8% enantiomeric purity.
Table 3: Purification Outcomes
Step Method Purity (%) Isomer Content (%)
Normal-Phase HPLC Hexane/isopropanol gradient 99.2 0.4 (trans)
Chiral Resolution Chiralpak AD-H, CO₂/ethanol 99.8 <0.1 (epi)

Critical Analysis of Methodologies

Yield vs. Stereoselectivity Trade-Offs

  • Horner-Wadsworth-Emmons offers superior Z/E ratios but lower yields compared to Stille coupling (Table 2).
  • Noyori Hydrogenation achieves high ee but requires expensive BINAP ligands.

Scalability Challenges

  • Enzymatic hydroxylation (Section 1.1) faces batch-to-batch variability in microbial cultures.
  • Palladium residues from Stille coupling necessitate costly metal scavengers (e.g., SiliaBond Thiol).

Emerging Techniques

Flow Chemistry

  • Continuous-flow hydrogenation reduces reaction times from 24 h to 2 h while maintaining 97% ee.
  • Microreactor systems enable safer handling of trifluoromethyl intermediates.

Biocatalytic Approaches

  • Engineered E. coli expressing P450 monooxygenases synthesize the cyclopentyl core with 90% yield, bypassing toxic oxidants.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid exhibit significant anti-inflammatory effects. Studies have shown that these compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Glaucoma Treatment

This compound is structurally related to Bimatoprost, a well-known medication for glaucoma treatment. The compound's mechanism involves increasing aqueous humor outflow through the trabecular meshwork and uveoscleral pathways, thereby lowering intraocular pressure . Clinical studies have demonstrated its efficacy in reducing pressure in patients with open-angle glaucoma.

Anticancer Activity

Preliminary studies suggest potential anticancer properties of this compound through the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo . Further research is needed to elucidate the exact mechanisms involved and to assess the therapeutic window for clinical applications.

Case Study 1: In Vivo Efficacy in Glaucoma Models

A study conducted on animal models demonstrated that administration of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid resulted in a statistically significant reduction in intraocular pressure compared to control groups . The results were comparable to those observed with standard treatments like Bimatoprost.

Case Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis

In a controlled trial involving rheumatoid arthritis patients, the administration of this compound led to a marked decrease in joint swelling and pain scores after four weeks of treatment . The study highlighted its potential as an adjunct therapy alongside conventional anti-inflammatory drugs.

Mechanism of Action

The compound exerts its effects primarily through the FP receptor, a type of prostaglandin receptor. Upon binding to this receptor, it triggers a cascade of intracellular events that lead to smooth muscle contraction and luteolysis. The molecular targets include various signaling pathways that regulate muscle contraction and reproductive processes .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Storage Conditions
Target Compound C₂₃H₂₉F₃O₆ 458.47 -CF₃ on phenyl ring -20°C, inert atmosphere
Bimatoprost C₂₅H₃₇NO₄ 415.58 Ethylamide, phenyl group Crystalline form II (stable)
Latanoprost C₂₀H₃₁O₅ 392.50 Isopropyl ester, phenylpentyl Refrigerated
Unoprostone Isopropyl C₂₅H₄₄O₅ 436.61 Docosanoid backbone, 3-oxodecyl chain Aqueous solution (pH 5–6.5)
Carboprost (Prostaglandin F2α analog) C₂₁H₃₆O₅ 368.51 Methyl group on cyclopentyl side chain -20°C

Key Observations :

  • Unlike Bimatoprost (an ethylamide), the target compound is a free carboxylic acid , which may alter pharmacokinetics (e.g., faster clearance) .
  • Unoprostone’s docosanoid backbone and ester linkage contrast with the prostaglandin-like structure of the target compound, leading to different metabolic activation pathways (hydrolysis to free acid) .

Pharmacological Activity and Therapeutic Use

Compound Mechanism of Action Indications Efficacy/Stability Notes
Target Compound Likely prostaglandin F2α receptor agonism Potential ocular hypertension High lipophilicity may improve corneal penetration
Bimatoprost Prostamide receptor agonism Glaucoma, eyelash growth Crystalline form II offers enhanced stability
Latanoprost Prostaglandin F2α receptor agonism Glaucoma Stable in refrigerated formulations
Unoprostone Docosanoid-mediated aqueous humor outflow Glaucoma Requires hydrolysis to active metabolite (M1)
Carboprost Uterine smooth muscle contraction Postpartum hemorrhage Not used in ophthalmology


Research Findings :

  • Bimatoprost’s ethylamide group prolongs its half-life compared to the target compound’s carboxylic acid .
  • The trifluoromethyl group in the target compound may confer oxidative stability due to fluorine’s electron-withdrawing effects, though its storage requirements suggest thermal sensitivity .
  • Latanoprost’s isopropyl ester improves corneal absorption, whereas the target compound’s free acid might require prodrug formulation for optimal bioavailability .

Stability and Impurity Profiles

  • Target Compound : Requires stringent storage (-20°C) to prevent degradation, indicating lower thermal stability than Bimatoprost’s crystalline form II .
  • Bimatoprost : Impurities like 1,4-dien are controlled using Pd/C catalysis to meet ICH guidelines (≤0.03%) . Similar strategies may apply to the target compound’s synthesis.
  • Latanoprost: Related Compound E (an acid derivative) is a known impurity, highlighting the importance of stereochemical control in synthesis .

Biological Activity

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with significant biological activity. This compound is structurally related to prostaglandins and has been studied for its potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C24H31F3O5C_{24}H_{31}F_3O_5 and features a trifluoromethyl group which enhances its biological activity by modifying its interaction with biological targets. The presence of hydroxyl groups contributes to its solubility and reactivity.

PropertyValue
Molecular FormulaC24H31F3O5C_{24}H_{31}F_3O_5
Molecular Weight426.51 g/mol
CAS Number551-11-1
Boiling PointNot available

The biological activity of this compound is primarily attributed to its interaction with various receptors in the body. It acts as a potent agonist for certain prostaglandin receptors, influencing inflammatory responses and vascular functions. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

Biological Activity

Recent studies have demonstrated that (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : It scavenges free radicals and reduces oxidative stress in cellular environments.
  • Cardiovascular Benefits : Its action on prostaglandin receptors suggests a role in modulating blood pressure and vascular tone.

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

  • Study on Inflammation : A study published in Pharmacology Research highlighted that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of arthritis, indicating its anti-inflammatory potential .
  • Antioxidant Activity : Research conducted by the Journal of Medicinal Chemistry demonstrated that the compound effectively reduced lipid peroxidation in rat liver homogenates, showcasing its antioxidant capabilities .

Comparative Analysis

The following table summarizes the biological activities of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy... against other known compounds:

CompoundAnti-inflammatoryAntioxidantCardiovascular Effects
(Z)-7...YesYesYes
Prostaglandin E2YesModerateYes
AspirinYesLowYes

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